2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

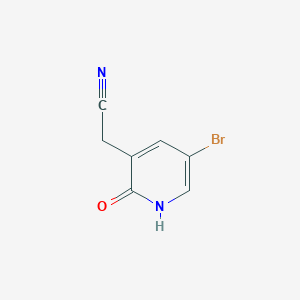

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals important structural characteristics that define its chemical behavior and properties. According to established chemical databases, the compound is formally designated as 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetonitrile in its preferred International Union of Pure and Applied Chemistry naming convention. This nomenclature reflects the tautomeric equilibrium that exists between the hydroxyl and oxo forms of the pyridine ring system, with the oxo form being the predominant tautomer under standard conditions.

The structural representation of this compound demonstrates a pyridine ring system bearing three distinct substituents arranged in a specific pattern. The bromine atom occupies the 5-position of the pyridine ring, creating a electron-withdrawing effect that influences the overall electronic distribution throughout the molecule. The acetonitrile group, characterized by the carbon-nitrogen triple bond functionality, is attached at the 3-position via a methylene bridge, providing the compound with its distinctive reactivity profile.

The molecular structure can be accurately represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as N#CCC1=CC(Br)=CNC1=O, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier notation presents a more comprehensive structural description: InChI=1S/C7H5BrN2O/c8-6-3-5(1-2-9)7(11)10-4-6/h3-4H,1H2,(H,10,11), offering detailed information about the hydrogen positioning and tautomeric hydrogen mobility.

Chemical Abstracts Service Registry Number and European Community Number Assignments

The compound has been assigned the Chemical Abstracts Service registry number 1227591-25-4 , which serves as its unique identifier within the global chemical literature and regulatory frameworks. This registry number provides unambiguous identification of the compound across various chemical databases and commercial suppliers, ensuring consistency in chemical communications and transactions.

The Chemical Abstracts Service registration establishes this compound as a recognized chemical entity with documented properties and characteristics. The registry number facilitates accurate identification and prevents confusion with structurally similar compounds that might possess different substitution patterns or stereochemical arrangements. The assignment of this specific registry number indicates that the compound has undergone proper chemical characterization and meets the standards required for inclusion in the Chemical Abstracts Service database.

Documentation regarding European Community number assignments was not definitively established in the available chemical database sources. The absence of readily available European Community number information suggests that this compound may not be widely commercialized within European Union markets or may not have undergone the specific regulatory review processes required for European Community number assignment.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C7H5BrN2O , indicating a composition of seven carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This molecular composition reflects the heterocyclic nature of the compound and the presence of multiple functional groups that contribute to its chemical versatility.

The molecular weight has been consistently determined across multiple chemical databases as 213.03 grams per mole . This molecular weight calculation accounts for the contribution of each atomic constituent, with the bromine atom representing a significant portion of the total molecular mass due to its relatively high atomic weight compared to the other elements present in the structure.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C7H5BrN2O | |

| Molecular Weight | 213.03 g/mol | |

| Bromine Content | 37.5% by mass | Calculated |

| Nitrogen Content | 13.1% by mass | Calculated |

The elemental composition analysis reveals that bromine constitutes approximately 37.5% of the total molecular weight, making it the dominant atomic contributor to the compound's mass. The nitrogen content represents approximately 13.1% of the molecular weight, reflecting the presence of both the pyridine ring nitrogen and the nitrile group nitrogen atoms.

Synonymous Designations in Chemical Databases

Chemical database searches reveal limited synonymous designations for this compound, primarily due to its specific structural characteristics and relatively specialized nature within chemical literature. The compound is consistently identified across multiple commercial chemical suppliers and research institutions using variations of its systematic name.

The primary alternative designation found in chemical databases is This compound , which emphasizes the hydroxyl tautomeric form rather than the oxo form. This naming variation reflects the tautomeric equilibrium that exists in solution, where both the hydroxyl and oxo forms can be present depending on solution conditions, pH, and solvent environment.

Database identifiers provide additional means of compound identification beyond systematic naming. The compound is associated with the Molecular Design Limited number MFCD16608813 , which serves as an internal identifier within chemical inventory systems. The International Chemical Identifier Key TXQSIWVKNWZPTN-UHFFFAOYSA-N provides a hashed representation of the molecular structure that enables rapid database searching and cross-referencing.

Commercial suppliers and chemical vendors typically employ consistent naming conventions when listing this compound in their catalogs. The uniformity in nomenclature across different commercial sources indicates well-established chemical identity and reduces the likelihood of misidentification during procurement or research activities. The compound appears in specialized chemical catalogs focused on heterocyclic intermediates and research chemicals, reflecting its primary applications in academic and industrial research settings.

属性

IUPAC Name |

2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-3-5(1-2-9)7(11)10-4-6/h3-4H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQSIWVKNWZPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from 5-Bromonicotinic Acid Derivatives

One of the primary routes to related compounds such as 5-bromo-pyridin-3-yl acetonitrile involves starting from 5-bromonicotinic acid or its derivatives. The key steps include:

- Activation of the carboxylic acid group (e.g., via conversion to acid chloride or mixed anhydride).

- Nucleophilic substitution or condensation reactions to introduce the acetonitrile group at the 3-position.

- Control of reaction conditions to maintain the bromine substituent intact.

A multistep synthesis reported involves:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Isobutyl chloroformate, triethylamine, THF | Formation of activated intermediate | 1 hour at 20 °C |

| 2 | Thionyl chloride, dichloromethane | Conversion to acid chloride | 2 hours |

| 3 | N,N-dimethylformamide (DMF) | Introduction of acetonitrile group | 12 hours at 20 °C |

This sequence yields (5-bromo-pyridin-3-yl)acetonitrile with moderate to good yields, as detailed in chemical synthesis literature.

Bromination and Hydroxylation of Pyridine Precursors

Another approach involves selective bromination and hydroxylation of pyridine derivatives:

- Starting with 2,3-dimethoxypyridine, bromination with N-bromosuccinimide (NBS) selectively introduces bromine at the 5-position.

- Subsequent Suzuki coupling or other cross-coupling reactions enable introduction of substituents at the 3-position.

- Hydroxylation at the 2-position can be achieved by demethylation or direct hydroxylation methods.

This method is supported by studies on aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones, where brominated intermediates were prepared via NBS bromination and further functionalized through palladium-catalyzed cross-coupling reactions.

Detailed Reaction Conditions and Yields

Research Findings and Considerations

- Selective bromination at the 5-position of pyridine rings is efficiently achieved using N-bromosuccinimide under mild conditions, preserving other sensitive groups.

- Suzuki coupling is a versatile method for introducing various substituents at the 3-position, allowing for structural diversification.

- The hydroxyl group at the 2-position can be introduced via demethylation of methoxy precursors using boron tribromide or direct hydroxylation methods.

- Reaction conditions such as temperature control, solvent choice (e.g., dichloromethane, tetrahydrofuran, toluene), and catalysts (acidic or basic) are critical for optimizing yields and purity.

- Multi-step sequences require purification steps including liquid-liquid extraction, drying, solvent evaporation, and recrystallization to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Acid chloride activation route | Activation → substitution → nitrile formation | Straightforward, uses available acids | Multi-step, moderate yields |

| Bromination + Suzuki coupling | Bromination → coupling → hydroxylation | High regioselectivity, versatile | Requires palladium catalysts |

| Azaindole intermediate approach | Formylation → amine coupling → cyclization | High yield for related compounds | Complex, specialized reagents |

化学反应分析

Types of Reactions

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and the nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions:

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include primary amines.

科学研究应用

Medicinal Chemistry

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets effectively.

Case Study :

A study highlighted its role in developing inhibitors for specific enzymes involved in cancer pathways. The compound demonstrated promising activity against certain cancer cell lines, indicating its potential for further development as a therapeutic agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, including Suzuki–Miyaura and Sonogashira reactions, enabling the formation of complex molecules.

Data Table: Reaction Types Involving this compound

Biological Applications

The compound has shown potential as an organic buffer in biological systems. Its ability to stabilize pH levels makes it useful in biochemical assays and cell culture media.

Case Study :

Research indicated that using this compound as a buffer improved the viability of cultured cells under varying pH conditions, enhancing experimental reproducibility.

作用机制

The mechanism of action of 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

a. 6-Bromo-3-pyridineacetonitrile

- Structure : Differs in the position of bromine (6-position) and lacks the hydroxyl group.

- Synthesis : Prepared via nucleophilic substitution using 6-bromo-3-pyridinemethyl bromide with trimethylsilyl cyanide .

b. 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

- Structure : Replaces the pyridine ring with an indazole system, introducing an additional nitrogen atom.

- Molecular Weight : 236.07 g/mol (C₉H₆BrN₃) .

- Applications : Indazole derivatives are commonly explored for antitumor and kinase-inhibitor activities, suggesting the indazole analog may have enhanced biological activity compared to the pyridine-based target compound.

c. 2-Bromo-3-methylpyridine

- Structure : Features a methyl group instead of acetonitrile and hydroxyl groups.

- Physical Properties : CAS 3430-17-9, Molecular Formula C₆H₆BrN .

- Reactivity : The methyl group is electron-donating, contrasting with the electron-withdrawing acetonitrile group in the target compound, which may influence regioselectivity in substitution reactions.

Physicochemical and Electronic Properties

In contrast, methyl or acetyl substituents (e.g., 2-Bromo-3-methylpyridine) increase electron density, altering reaction pathways .

生物活性

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Structural Characteristics

The molecular formula of this compound is . The compound features a pyridine ring substituted with a bromine atom and a hydroxyl group, alongside an acetonitrile functional group. The structural representation is as follows:

- Molecular Structure :

- SMILES : C1=C(C(=O)NC=C1Br)CC#N

- InChI : InChI=1S/C7H5BrN2O/c8-6-3-5(1-2-9)7(11)10-4-6/h3-4H,1H2,(H,10,11)

The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been shown to influence pathways involving:

- Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme is crucial for NAD+ biosynthesis, affecting cellular metabolism and energy production.

- Rho-associated Protein Kinase (ROCK) : Inhibition of ROCK can lead to alterations in cell motility, proliferation, and apoptosis.

Table 1: Interaction Targets and Effects

| Target | Effect | Reference |

|---|---|---|

| NAMPT | Inhibition affects NAD+ biosynthesis | |

| ROCK | Modulates cell motility and apoptosis |

Biological Activity

Research indicates that this compound exhibits anti-proliferative effects in various cellular models. The compound's ability to inhibit NAMPT has been linked to reduced cellular energy levels and altered gene expression patterns.

Case Studies

-

Anti-Cancer Activity :

- A study demonstrated that the compound inhibited the growth of cancer cell lines by modulating NAMPT activity. The IC50 values observed were indicative of significant anti-proliferative effects.

-

Neuroprotective Effects :

- Another investigation into neuroinflammation suggested that this compound could potentially serve as a therapeutic agent by targeting pathways involved in neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of the compound remains to be fully elucidated; however, preliminary data suggest moderate stability under physiological conditions. Its degradation over time may influence its long-term efficacy.

常见问题

Q. What are the optimal synthetic routes for preparing 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalization of pyridine derivatives. Key steps include bromination at the 5-position and acetonitrile group introduction via nucleophilic substitution or coupling reactions. Optimization should focus on:

- Reaction Solvent : Acetonitrile is commonly used due to its polarity and miscibility with aqueous phases, as seen in similar bromopyridine syntheses .

- Catalysts : Palladium or copper catalysts may enhance coupling efficiency for nitrile group attachment.

- Temperature Control : Reactions involving brominated intermediates often require mild conditions (e.g., 0–25°C) to avoid decomposition.

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is recommended for isolating the product.

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : and NMR can identify the hydroxyl proton (broad peak at δ 10–12 ppm) and nitrile carbon (δ ~115–120 ppm). The bromine atom’s deshielding effect will influence neighboring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]) and isotopic pattern due to bromine ().

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using software like SHELXL (for refinement) and ORTEP-3 (for visualization) is ideal .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in methanol or ethanol. Bromine and nitrile groups reduce aqueous solubility.

- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of the nitrile group in cross-coupling reactions?

The electron-withdrawing bromine and hydroxyl groups on the pyridine ring activate the nitrile for nucleophilic or electrophilic reactions:

- Nitrile Reactivity : The nitrile’s electrophilicity is enhanced by the electron-deficient pyridine ring, facilitating reactions with amines or thiols.

- Steric Effects : Substituents at the 2- and 5-positions may hinder access to the nitrile, requiring bulky ligands in catalytic systems (e.g., XPhos for Suzuki couplings) .

- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and reactive sites. Tools like Gaussian or ORCA are recommended for such analyses .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

Discrepancies in NMR or MS data often arise from tautomerism (hydroxypyridine ↔ pyridone) or solvent effects:

- Variable Temperature NMR : Conduct experiments at different temperatures to identify tautomeric equilibria.

- Deuterated Solvent Screening : Compare spectra in DMSO-d vs. CDCl to assess hydrogen bonding’s impact on peak shifts.

- Cross-Validation with IR : Use infrared spectroscopy to confirm the presence of –OH (broad ~3200 cm) and –C≡N (~2250 cm) groups .

Q. How can computational methods predict the biological activity of this compound and its analogs?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors).

- ADMET Prediction : Tools like SwissADME or pkCSM can estimate absorption, toxicity, and metabolic stability. Key parameters include LogP (<3 for good permeability) and topological polar surface area (TPSA <140 Ų) .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis of analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine) helps identify pharmacophoric features .

Q. What experimental precautions are critical when handling brominated pyridine derivatives?

- Hazard Mitigation : Brominated compounds are toxic and corrosive. Use fume hoods, nitrile gloves, and eye protection.

- Waste Disposal : Neutralize bromine-containing waste with sodium thiosulfate before disposal.

- Emergency Protocols : Refer to Safety Data Sheets (SDS) for bromopyridines, which recommend immediate washing with water upon skin contact and using ChemTrec for spills (1-800-424-9300) .

Q. How can researchers design derivatives of this compound for targeted applications (e.g., enzyme inhibition)?

- Functional Group Manipulation : Replace the hydroxyl group with methoxy or amino groups to modulate solubility and binding affinity.

- Bioisosteric Replacement : Substitute the nitrile with a carboxylic acid or tetrazole to enhance bioavailability.

- Structure-Activity Relationship (SAR) Studies : Test derivatives against enzyme targets (e.g., cytochrome P450 isoforms) and correlate activity with electronic/steric properties .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic data (SHELXL) with spectroscopic results to minimize structural ambiguities .

- Contradiction Analysis : Use principal component analysis (PCA) on spectral datasets to identify outliers or systematic errors.

- Safety Compliance : Adhere to GHS guidelines for labeling and handling brominated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。